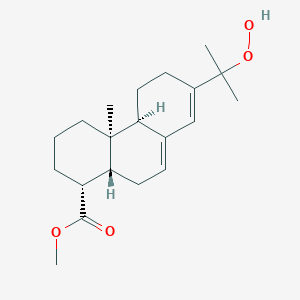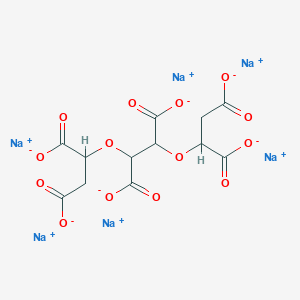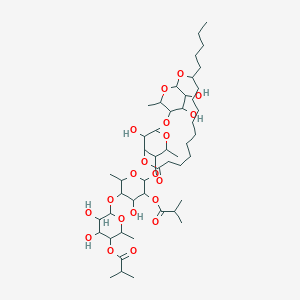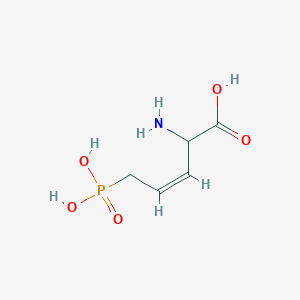
15-Hydroperoxyabietic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroperoxyabietic acid (15-HpAA) is a naturally occurring diterpenoid compound that has been found in various plant species. It has been shown to possess several biological activities and has been the subject of extensive research in recent years.
Scientific Research Applications
Radical Species Formation and Biological Interactions Research has delved into the radical species derived from 15-HPA, particularly how it interacts with light, heat, and TPP-Fe3+. The formation of carbon-centered radicals as a result of hydroperoxide scission was confirmed, shedding light on the reactivity of 15-HPA with Fe(II)/Fe(III) – elements significant due to their biological relevance. The study provided insights into the generation of reactive radicals that could lead to antigenic structures, a crucial aspect of understanding the skin sensitization mechanism associated with 15-HPA (Giménez-Arnau et al., 2008).
Synthesis and Allergenic Potential of Analogues Further research focused on synthesizing a 15-HPA-like model to better grasp the skin sensitization mechanisms. The synthesized compound demonstrated strong allergenic activity in both mice and guinea pigs, supporting the hypothesis that 15-HPA and its analogues can act as strong sensitizers. This study also explored the radical-trapping potential of the compound, offering a deeper understanding of the chemical interactions and potential biomedical applications or risks associated with 15-HPA (Mutterer et al., 2000).
Interactions with Proteins Investigations into how 15-HPA-like terpenes interact with proteins highlighted the allergenic potential of related hydroperoxides. The formation of highly reactive radicals in the epidermis could lead to antigenic structures, marking a critical step in the allergic contact dermatitis mechanism. This research adds a layer to our understanding of how 15-HPA can influence biological systems and trigger allergic responses (Lepoittevin & Karlberg, 1994).
properties
CAS RN |
113903-96-1 |
|---|---|
Product Name |
15-Hydroperoxyabietic acid |
Molecular Formula |
C9H6N2O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl (1R,4aR,4bR,10aR)-7-(2-hydroperoxypropan-2-yl)-4a-methyl-2,3,4,4b,5,6,10,10a-octahydro-1H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O4/c1-19(2,24-22)14-8-10-16-13(12-14)7-9-17-15(18(21)23-4)6-5-11-20(16,17)3/h7,12,15-17,22H,5-6,8-11H2,1-4H3/t15-,16+,17-,20+/m1/s1 |
InChI Key |
CMIAIUZBKPLIOP-YZLZLFLDSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)(C)OO)C(=O)OC |
SMILES |
CC12CCCC(C1CC=C3C2CCC(=C3)C(C)(C)OO)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CC=C3C2CCC(=C3)C(C)(C)OO)C(=O)OC |
synonyms |
15-hydroperoxy-abietic acid 15-hydroperoxyabietic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)








![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)
